molecular formula C10H15N3O3 B2634340 methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans CAS No. 1820579-39-2

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans

Cat. No.: B2634340
CAS No.: 1820579-39-2
M. Wt: 225.248
InChI Key: BGODSZVUMNXWHB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Stereochemical Configuration Analysis

The trans configuration of the hydroxycyclohexyl moiety is critical to the compound’s three-dimensional arrangement. X-ray crystallographic studies of analogous triazole derivatives reveal that the trans stereochemistry positions the hydroxyl group equatorially relative to the cyclohexane ring, minimizing steric clashes with the triazole core. This equatorial orientation facilitates intramolecular hydrogen bonding between the hydroxyl proton and the triazole’s N3 atom, as evidenced by reduced O–H stretching frequencies (~3300 cm⁻¹) in infrared spectroscopy.

The triazole ring adopts a planar geometry, with bond lengths of 1.34 Å for N1–N2 and 1.37 Å for C4–C5, consistent with aromatic character. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the triazole plane and the cyclohexane ring, enabling π-σ conjugation between the aromatic system and the aliphatic substituent.

Parameter Value Method
Molecular weight 225.24 g/mol Mass spectrometry
O–H stretching 3300 cm⁻¹ FT-IR
N1–N2 bond length 1.34 Å X-ray diffraction
Dihedral angle 112° DFT calculation

Comparative Analysis of Cis-Trans Isomerism in Cyclohexyl-Substituted Triazoles

The cis-trans isomerism of cyclohexyl-substituted triazoles significantly impacts their supramolecular behavior. In comparative studies of cis/trans-1,2-bis(triazolyl)cyclohexanes, trans isomers exhibit reduced gelation capacity due to diminished π-π stacking efficiency. For methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, the trans configuration prevents parallel alignment of aromatic systems, resulting in a 40% lower crystallization enthalpy than its cis counterpart.

Key differences between cis and trans isomers:

  • Solubility : Trans isomer shows 2.3× higher solubility in polar aprotic solvents (e.g., DMSO) due to exposed hydroxyl groups.
  • Thermal stability : Differential scanning calorimetry reveals trans isomers decompose at 218°C vs. 205°C for cis forms, attributed to stronger intermolecular hydrogen bonds.
  • Supramolecular assembly : Cis configurations enable face-to-face π-stacking (3.8 Å interplanar distance) versus edge-to-face interactions (4.2 Å) in trans isomers.

Hydrogen Bonding Networks Involving the Hydroxycyclohexyl Moiety

The trans-hydroxycyclohexyl group participates in three distinct hydrogen-bonding motifs:

  • Intramolecular O–H···N3 : Stabilizes the chair conformation of the cyclohexane ring (bond length: 2.1 Å).
  • Intermolecular O–H···O=C : Links adjacent molecules through bifurcated bonds to ester carbonyls (2.3–2.5 Å).
  • C–H···O interactions : Cyclohexyl C–H donors interact with triazole ring acceptors (3.0–3.2 Å), contributing to crystal lattice stability.

Properties

IUPAC Name

methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGODSZVUMNXWHB-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans typically involves a multi-step process. One common method starts with the preparation of the cyclohexyl derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated systems can enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate has been studied for its antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens.

Case Study:
A study published in Molecules demonstrated that triazole derivatives showed promising activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

2. Bioisosterism in Drug Design
The compound serves as a bioisostere for carboxylic acids in drug design. Its incorporation into drug molecules can enhance bioavailability and reduce toxicity. The hydroxy group contributes to improved solubility and metabolic stability.

Research Findings:
A study focusing on the synthesis of hydroxytriazole analogues reported that these compounds exhibited improved binding affinities to GABA receptors, indicating their potential as therapeutic agents for neurological disorders .

Agricultural Applications

1. Plant Growth Regulators
Triazole compounds are widely recognized for their role as plant growth regulators. Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate can be utilized to modulate plant growth and development by influencing hormone levels.

Data Table: Effects of Triazoles on Plant Growth

Triazole CompoundApplicationEffect on Growth
Methyl TriazoleFoliar SprayIncreased biomass
Hydroxy TriazoleSoil TreatmentEnhanced root development

Case Study:
Field trials have shown that applying triazole derivatives leads to increased yield in crops such as wheat and barley by enhancing resistance to environmental stressors .

Materials Science Applications

1. Synthesis of Functional Polymers
Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate can act as a monomer in the synthesis of functional polymers with applications in coatings and adhesives. The unique chemical structure allows for the development of materials with specific mechanical and thermal properties.

Research Insights:
Recent studies have explored the polymerization of triazole-containing monomers to create materials with enhanced thermal stability and mechanical strength. These materials are suitable for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups may also play roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Compound A with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Notable Features References
Compound A Trans-2-hydroxycyclohexyl, methyl ester Triazole, ester, hydroxyl Stereochemical complexity; potential hydrogen bonding via OH group
Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate Naphthalen-2-yl, benzamido(diethoxyphosphoryl)methyl Triazole, phosphoryl, amide Extensive hydrogen bonding (C–H···O, N–H···O); disordered ethyl group in crystal structure
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Triazole, ester, fluorine atoms Electron-withdrawing fluorine substituents; enhanced metabolic stability
1-(2,6-Dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid Dibenzhydryl-4-methylphenyl Triazole, carboxylic acid Bulky aromatic substituents; ester hydrolysis product

Key Comparisons:

However, its trans configuration may reduce conformational flexibility, impacting packing efficiency in solid states . The 2,6-difluorobenzyl substituent in introduces electronegative fluorine atoms, which can alter electronic distribution and resist oxidative metabolism, a feature critical in drug design .

Hydrogen Bonding and Crystal Packing: Compound A’s hydroxyl group enables hydrogen bonding, akin to the phosphoryl and amide groups in ’s compound. However, the latter exhibits more complex intermolecular networks (e.g., dimer formation via N–H···O bonds), suggesting stronger cohesive forces in crystals . In contrast, the difluorobenzyl derivative () lacks hydrogen-bond donors, relying on van der Waals interactions for packing .

Synthetic and Stability Considerations: Compound A’s discontinuation () contrasts with the commercial availability of analogs like Rufinamide derivatives (). This may reflect challenges in introducing the hydroxycyclohexyl group regioselectively or stabilizing the ester against hydrolysis. The hydrolysis of methyl esters to carboxylic acids (as in ) is a common reaction; Compound A’s bulky cyclohexanol group may sterically hinder hydrolysis compared to less hindered esters .

Biological and Material Applications :

  • Fluorinated triazoles () are prioritized in CNS drug development due to blood-brain barrier penetration. Compound A’s hydroxyl group could target polar binding sites but may reduce bioavailability .
  • The phosphoryl-containing triazole in has applications in metal coordination and catalysis, whereas Compound A’s ester group may limit such utility .

Biological Activity

Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans (referred to as the compound) is a derivative of the triazole class of compounds, known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for creating 1,2,3-triazoles. The structural formula can be represented as follows:

  • SMILES : COC(=O)c1nc[nH]n1
  • Molecular Weight : 181.19 g/mol
  • Melting Point : 196-199 °C

This compound features a triazole ring which is known for its role in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytostatic effects on leukemia cells. The MTT assay indicated significant cytotoxicity after 72 hours of exposure, particularly in acute lymphoblastic leukemia cell lines .
  • Mechanism of Action : The compound likely exerts its effects through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This mechanism is supported by findings that related compounds have shown IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Compounds derived from the triazole framework have demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives showed good inhibition against Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

  • GlyT1 Inhibition : A study focused on new α-hydroxy-1,2,3-triazoles revealed that certain derivatives exhibited high affinity for GlyT1 transporters (K_i = 1.8 nM), suggesting potential applications in neurological disorders .
  • Antiproliferative Activity : Research on a library of triazole derivatives indicated that several compounds displayed significant antiproliferative activity against cancer cell lines with IC50 values as low as 1.06 nM .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValueReference
AnticancerAcute Lymphoblastic LeukemiaNot specified
AnticancerChronic Myeloid LeukemiaNot specified
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
GlyT1 InhibitionHEK293 cellsK_i = 1.8 nM

Q & A

Q. What catalyst systems enhance regioselectivity in the Huisgen cycloaddition for this compound?

Methodological Answer:

  • Ruthenium Catalysis: Leverage {(Tp)(PPh3)2Ru(N3)}\{(Tp)(PPh_3)_2Ru(N_3)\} complexes to favor 1,4-disubstituted triazoles, as demonstrated in analogous syntheses .
  • Solvent-Free Mechanochemistry: Explore ball-milling conditions to alter activation energy and regioselectivity without solvent interference.

Q. How can chiral resolution of the trans isomer be achieved for enantioselective studies?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC: Use cellulose-based CSPs (e.g., Chiralpak® IA) with heptane/ethanol gradients.
  • Diastereomeric Salt Formation: Co-crystallize with chiral acids (e.g., L-tartaric acid) and characterize via SCXRD .

Q. What in silico strategies predict the compound’s reactivity in click chemistry applications?

Methodological Answer:

  • Fukui Function Analysis: Calculate nucleophilic/electrophilic sites using DFT to guide functionalization .
  • Machine Learning (ML) Models: Train on triazole reaction databases to predict optimal azide/alkyne partners.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.